

Comparative Analysis of Biologically Active Compounds Derived from Nitrobenzoic Acid Analogs

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Compound of Interest

Compound Name: *Methyl 4-fluoro-3-nitrobenzoate*

Cat. No.: *B1588446*

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For researchers, scientists, and drug development professionals, a critical evaluation of novel chemical entities is paramount for advancing therapeutic discovery. This guide provides a comparative analysis of the biological activities of compounds derived from structural analogs of **Methyl 4-fluoro-3-nitrobenzoate**, focusing on their potential as antifungal and anticancer agents. Due to a lack of publicly available data on the biological activity of direct derivatives of **Methyl 4-fluoro-3-nitrobenzoate**, this guide will focus on compounds synthesized from the closely related starting materials, 3-Methyl-4-nitrobenzoic acid and 4-Methyl-3-nitrobenzoic acid.

Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives

A study investigating a series of eleven derivatives of 3-methyl-4-nitrobenzoic acid has revealed their potential as antifungal agents against several strains of *Candida*, a genus of fungi that can cause opportunistic infections in humans. The antifungal efficacy was determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Comparison of Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of the most active 3-methyl-4-nitrobenzoate derivatives against various *Candida* species. Lower MIC

values indicate greater antifungal potency.

| Compound | C. albicans (ATCC 90028) MIC (μM) | C. glabrata (ATCC 90030) MIC (μM) | C. krusei (ATCC 34125) MIC (μM) | C. guilliermondii (ATCC 207) MIC (μM) |
|------------------------------------|---|---|---------------------------------------|--|
| Methyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 39 |
| Ethyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 78 |
| Propyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 78 |
| Isopropyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 156 |
| Butyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | 1000 | >1000 | 1000 | 31 |
| Isopentyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 39 |

Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds was assessed using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

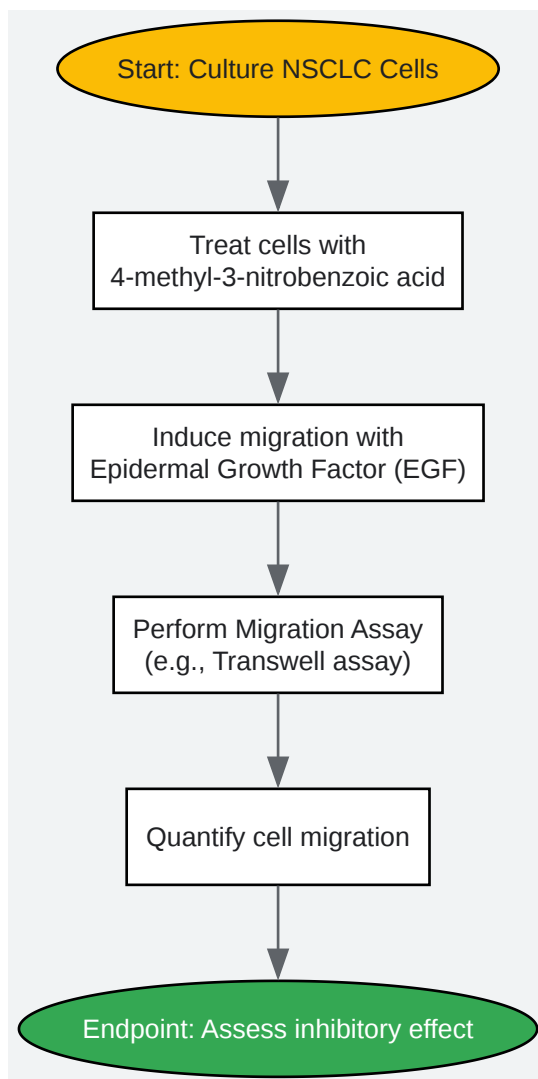
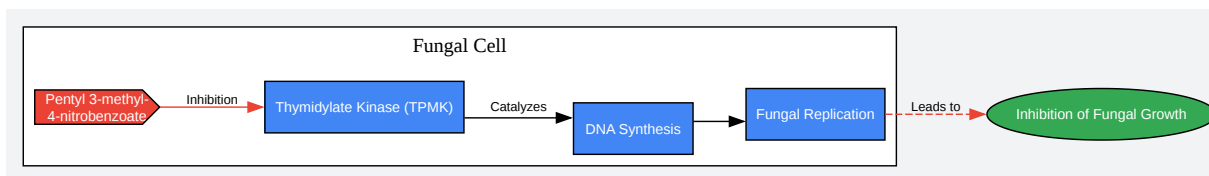
- Preparation of Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar. A suspension of fungal cells was prepared in sterile saline and adjusted to a turbidity

equivalent to a 0.5 McFarland standard. This suspension was then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately $0.5 - 2.5 \times 10^3$ CFU/mL.

- **Preparation of Compounds:** The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions of each compound were prepared in RPMI 1640 medium in 96-well microtiter plates.
- **Incubation:** The fungal inoculum was added to each well of the microtiter plates containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.
- **Determination of MIC:** The MIC was determined as the lowest concentration of the compound at which there was no visible growth of the fungus.

Proposed Mechanism of Antifungal Action

In silico modeling studies have suggested that the most active compound, pentyl 3-methyl-4-nitrobenzoate, may exert its antifungal effect by interacting with thymidylate kinase (TPMK).^[1]
^[2] This enzyme is crucial for DNA synthesis in fungi, and its inhibition could lead to the disruption of fungal replication.



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